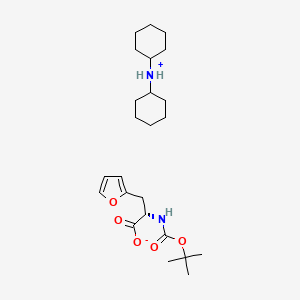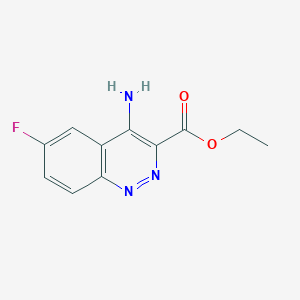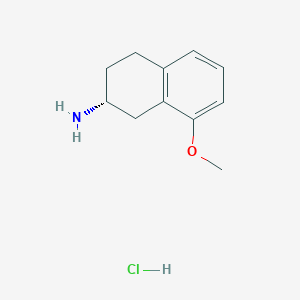
(R)-(+)-8-methoxy-2-aminotetraline hcl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-(+)-8-Methoxy-2-aminotetraline hydrochloride is a chiral compound with significant pharmacological properties It is a derivative of tetraline, a bicyclic hydrocarbon, and contains both an amino group and a methoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-(+)-8-Methoxy-2-aminotetraline hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 8-methoxy-1-tetralone.
Reduction: The ketone group in 8-methoxy-1-tetralone is reduced to form 8-methoxy-1-tetralol.
Amination: The hydroxyl group in 8-methoxy-1-tetralol is then converted to an amino group through a series of reactions, including the formation of an intermediate mesylate or tosylate, followed by nucleophilic substitution with an amine.
Resolution: The racemic mixture of 8-methoxy-2-aminotetraline is resolved into its enantiomers using chiral resolution techniques.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of ®-(+)-8-Methoxy-2-aminotetraline hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance the efficiency of each step. The resolution of enantiomers is often achieved using chiral chromatography or crystallization techniques.
化学反应分析
Types of Reactions
®-(+)-8-Methoxy-2-aminotetraline hydrochloride undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide are employed for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of 8-methoxy-2-tetralone or 8-methoxy-2-tetralic acid.
Reduction: Formation of 8-methoxy-2-aminotetraline.
Substitution: Formation of derivatives with various functional groups replacing the methoxy group.
科学研究应用
®-(+)-8-Methoxy-2-aminotetraline hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its interactions with biological receptors, particularly in the central nervous system.
Medicine: It has potential therapeutic applications in the treatment of neurological disorders such as depression and anxiety.
Industry: The compound is used in the development of pharmaceuticals and as an intermediate in the synthesis of other bioactive molecules.
作用机制
The mechanism of action of ®-(+)-8-Methoxy-2-aminotetraline hydrochloride involves its interaction with specific receptors in the central nervous system. It acts as an agonist or antagonist at various neurotransmitter receptors, modulating the release and uptake of neurotransmitters such as serotonin, dopamine, and norepinephrine. The compound’s effects are mediated through the activation or inhibition of signaling pathways associated with these receptors.
相似化合物的比较
Similar Compounds
8-Methoxy-2-aminotetraline: The non-chiral form of the compound.
8-Hydroxy-2-aminotetraline: A similar compound with a hydroxyl group instead of a methoxy group.
2-Amino-1-tetraline: A structurally related compound lacking the methoxy group.
Uniqueness
®-(+)-8-Methoxy-2-aminotetraline hydrochloride is unique due to its chiral nature, which imparts specific pharmacological properties. The presence of the methoxy group enhances its interaction with certain receptors, making it a valuable compound in medicinal chemistry.
属性
分子式 |
C11H16ClNO |
|---|---|
分子量 |
213.70 g/mol |
IUPAC 名称 |
(2R)-8-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride |
InChI |
InChI=1S/C11H15NO.ClH/c1-13-11-4-2-3-8-5-6-9(12)7-10(8)11;/h2-4,9H,5-7,12H2,1H3;1H/t9-;/m1./s1 |
InChI 键 |
GDFOHXLSNDZEHH-SBSPUUFOSA-N |
手性 SMILES |
COC1=CC=CC2=C1C[C@@H](CC2)N.Cl |
规范 SMILES |
COC1=CC=CC2=C1CC(CC2)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(4E)-3-(chloromethyl)-4-[(1-methyl-1H-pyrrol-2-yl)methylidene]-1,2-oxazol-5(4H)-one](/img/structure/B13727035.png)

![4-[[2-Ethoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl]morpholine](/img/structure/B13727046.png)
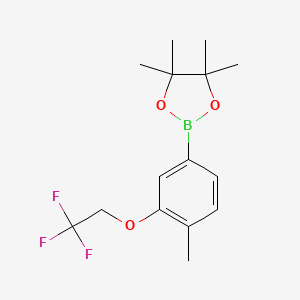
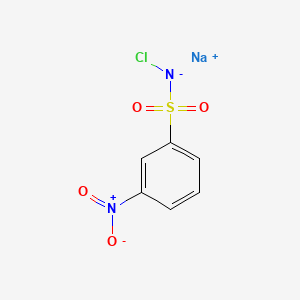
![1H,3H-Thiazolo[3,4-a]benzimidazol-1-imine](/img/structure/B13727060.png)
![(3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanamine hydrochloride](/img/structure/B13727061.png)
![7-tert-butyl-5-p-tolyl-6,7-dihydro-5H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13727065.png)


